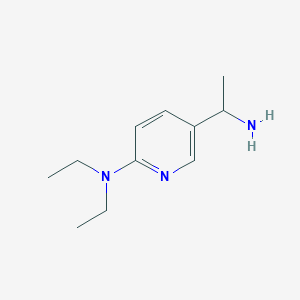

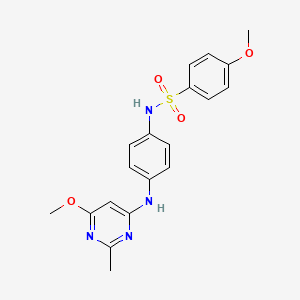

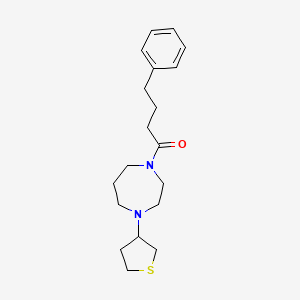

![molecular formula C16H13Cl2IO4 B2967876 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid CAS No. 2058696-97-0](/img/structure/B2967876.png)

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[(3,4-Dichlorobenzyl)oxy]benzenecarboxylic acid” is a chemical compound with the CAS Number: 56442-18-3 . It has a molecular weight of 297.14 . The IUPAC name for this compound is 4-[(3,4-dichlorobenzyl)oxy]benzoic acid .

Molecular Structure Analysis

The InChI code for “4-[(3,4-Dichlorobenzyl)oxy]benzenecarboxylic acid” is 1S/C14H10Cl2O3/c15-12-6-1-9 (7-13 (12)16)8-19-11-4-2-10 (3-5-11)14 (17)18/h1-7H,8H2, (H,17,18) .Wissenschaftliche Forschungsanwendungen

Oxidation Processes and Reactivity

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid and related compounds have been extensively studied for their role in oxidation processes. For instance, o-Iodoxybenzoic acid (IBX) has been effective in oxidizing alcohols to carbonyl compounds at room temperature. It is notable for its ability to tolerate amine functionality, making it useful for oxidizing amino alcohols to amino carbonyl compounds. IBX has also been found to oxidize 1,2-glycols without cleaving the glycol carbon-carbon bond, which is crucial for maintaining the integrity of certain molecular structures during oxidation processes (Nair, 2020).

Catalytic Oxidation

The catalytic properties of compounds related to 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid have also been a subject of research. For example, iodobenzene, which shares structural similarities, has been used in catalytic oxidation of ketones, where it acts as a real oxidant in conjunction with m-chloroperbenzoic acid (Ochiai et al., 2005). This demonstrates the potential of related compounds in catalytic processes, particularly in organic synthesis.

Halogen Bonding in Crystal Engineering

Halogen bonding, involving compounds such as m-iodobenzoic acid, plays a significant role in crystal engineering. The study of uranyl coordination polymers with m-iodobenzoic acid has shown that halogen bonding can be a key interaction in the assembly of these materials. This research provides insights into how halogen bonds can be utilized in designing new materials with specific properties (Carter et al., 2018).

Environmental Applications

In the context of environmental science, compounds like 2,4-dihydroxybenzoic acid, a related compound, have been used in wastewater treatment through electrochemical oxidation. This process shows promise in the degradation of pollutants, indicating the potential of related compounds in environmental remediation (de Lima Leite et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2IO4/c1-2-22-14-7-10(16(20)21)6-13(19)15(14)23-8-9-3-4-11(17)12(18)5-9/h3-7H,2,8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNYYECZSDLHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

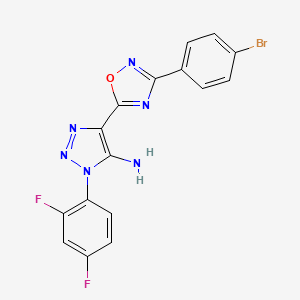

![2-furyl-N-({1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2967793.png)

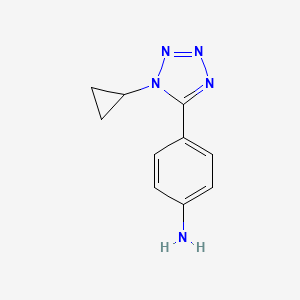

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)

![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)